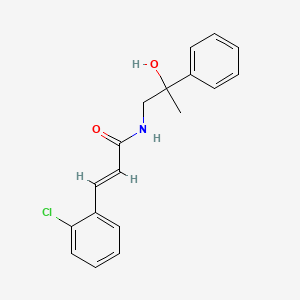![molecular formula C17H15ClN2O4S B2987935 N-(6-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 301235-75-6](/img/structure/B2987935.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide” is a chemical compound that has been studied for its various properties . It is a derivative of benzothiazole .
Synthesis Analysis
The synthesis of this compound has been achieved through various synthetic pathways. For instance, one method involves the use of diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several key functional groups. The compound contains a benzothiazole ring, which is a heterocyclic compound . It also contains a carboxamide group .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For example, it has been used in the synthesis of 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various techniques. For instance, IR spectroscopy has been used to identify functional groups present in the compound . NMR spectroscopy has also been used to analyze the compound’s structure .Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Applications
This compound has been evaluated for its potential in anti-inflammatory and analgesic activities. The pharmacological evaluation of its derivatives suggests that some possess significant anti-inflammatory and analgesic properties . These activities are crucial in the development of new nonsteroidal anti-inflammatory drugs (NSAIDs), which are essential for pain management and inflammation control.
Antimicrobial Activity
Derivatives of this benzothiazole compound have shown promising results in antimicrobial testing. They have been tested against various bacterial and fungal strains, exhibiting moderate to good inhibition, which is significant in the search for new antimicrobial agents .
Ulcerogenic Activity Assessment
In addition to anti-inflammatory properties, the compound’s derivatives have been assessed for their ulcerogenic action. They exhibit lower gastrointestinal mucosa irritation compared to standard drugs, which is an important consideration in drug development for chronic conditions .
Lipid Peroxidation Activities
The compound has been studied for its role in lipid peroxidation activities. This is relevant in the context of oxidative stress-related diseases, where lipid peroxidation plays a significant role in the pathophysiology .
Anticancer and Molecular Docking Studies
Benzothiazole-based dispersed azo compounds, which include derivatives of this compound, have been synthesized and evaluated for their anticancer activities. They have been tested against different human cancer cell lines, and molecular docking studies have been performed to understand the interaction between the synthesized chemical compound and the receptor .
COX Inhibition for Drug Development
The compound’s derivatives have been analyzed for their cyclooxygenase (COX) inhibitory activity. This is particularly relevant for the development of drugs that aim to retain anti-inflammatory efficacy while minimizing gastrointestinal disorders .
Orientations Futures
Mécanisme D'action
Mode of Action
N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide acts by inhibiting the biosynthesis of prostaglandins . The anti-inflammatory activity of this compound is mediated chiefly through the inhibition of COX-2 . This results in a decrease in the production of PGs that mediate inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively .
Result of Action
The result of the action of N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a significant reduction in inflammation and pain . By inhibiting COX-2 and subsequently reducing the production of PGs, the compound alleviates symptoms associated with inflammation .
Propriétés
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-22-12-6-9(7-13(23-2)15(12)24-3)16(21)20-17-19-11-5-4-10(18)8-14(11)25-17/h4-8H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDIANQHGYMPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2987853.png)
![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2987855.png)



![2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2987861.png)


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2987865.png)

![7-[4-(2,4-Difluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2987871.png)
![2-(2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2987872.png)
![2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2987873.png)
![5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2987875.png)